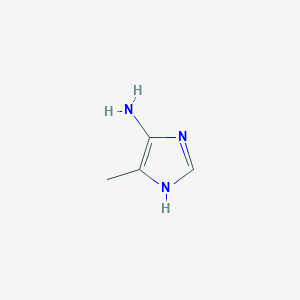

5-Methyl-1H-imidazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-4(5)7-2-6-3/h2H,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZKKIYWHYCKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515283 | |

| Record name | 5-Methyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25271-84-5 | |

| Record name | 5-Methyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-1H-imidazol-4-amine basic properties

An In-depth Technical Guide to the Basic Properties of 5-Methyl-1H-imidazol-4-amine

Executive Summary

This compound is a substituted imidazole derivative of significant interest to medicinal chemists and pharmacologists. As a structural analogue of histamine, it holds potential as a valuable molecular probe for investigating the structure-activity relationships of histamine receptors (H₁, H₂, H₃, and H₄). Furthermore, its bifunctional nature, possessing both a nucleophilic amine and a versatile imidazole ring, makes it an attractive building block in the synthesis of novel therapeutic agents. The imidazole core is a privileged structure in drug discovery, known to improve the pharmacokinetic profiles of lead compounds by enhancing solubility and bioavailability.[1][2]

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established principles of imidazole chemistry, and predictive modeling to offer a robust profile for researchers. We will cover its physicochemical properties, propose a logical synthetic route with a detailed protocol, discuss its chemical reactivity, and outline its predicted biological and toxicological profile.

Physicochemical Properties

The basicity and overall physicochemical profile of this compound are dictated by the interplay of the amino group, the methyl substituent, and the inherent aromaticity and amphoteric nature of the imidazole ring.[3]

Tautomerism and Basicity (pKa)

A key feature of 4-substituted imidazoles is the rapid tautomeric equilibrium between the 4- and 5-substituted forms.[4] For this molecule, this means 4-methyl-1H-imidazol-5-amine is in equilibrium with this compound. For clarity, this guide will refer to the compound as this compound, while acknowledging this dynamic state.

The imidazole ring itself is basic, with a pKa of approximately 7.1 for the conjugate acid.[4] The introduction of an amino group, a strong resonance donor, is expected to significantly increase the basicity of the ring nitrogen (specifically the N-3 nitrogen, which is analogous to pyridine). The methyl group, being a weak inductive donor, will also contribute a slight base-strengthening effect. Therefore, the pKa of the imidazolium conjugate acid of this compound is predicted to be higher than that of imidazole itself, likely in the range of 8.0-9.5, similar to other aminoimidazoles.[5] The exocyclic amino group is a much weaker base, with a predicted pKa for its conjugate acid in the range of 4-5.

Solubility and Stability

The presence of two nitrogen atoms in the imidazole ring and an exocyclic primary amine allows for extensive hydrogen bonding. Consequently, the compound is predicted to be highly soluble in water and other polar protic solvents like methanol and ethanol.[6] It is expected to have limited solubility in nonpolar organic solvents.

Like many primary amines, this compound may be sensitive to oxidation and light. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at cool to refrigerated temperatures (2-8°C).[7]

Data Summary

The table below summarizes the known and predicted physicochemical properties.

| Property | Value / Predicted Value | Comments |

| Molecular Formula | C₄H₇N₃ | |

| Molecular Weight | 97.12 g/mol | [8] |

| CAS Number | 145979-99-9 | [9] |

| Appearance | Predicted: Off-white to yellow solid | Based on similar aminoimidazoles. |

| pKa (Imidazolium) | Predicted: 8.0 - 9.5 | The ring is the primary basic center. |

| pKa (Ammonium) | Predicted: 4.0 - 5.0 | The exocyclic amine is a weaker base. |

| Solubility | Predicted: High in H₂O, MeOH; Low in Toluene | Polar, hydrogen-bonding functional groups. |

| Stability | Store under inert gas, refrigerated, protected from light | Potential sensitivity to oxidation.[7] |

Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be designed based on established imidazole synthesis methodologies. The following section details a proposed two-step synthesis starting from commercially available materials, chosen for its logical progression and use of reliable, well-understood reactions.

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the imidazole ring from an appropriate α-aminoketone precursor, followed by a reduction step. This approach is logical as it builds the core scaffold with the required substituents in place.

-

Step 1: Condensation and Cyclization. Reaction of 3-amino-2-butanone hydrochloride with cyanamide. This reaction first forms a guanidino intermediate which then undergoes intramolecular cyclization and dehydration to yield 2,5-dimethyl-1H-imidazol-4-amine.

-

Step 2: Deamination. While direct deamination is challenging, a more feasible route involves the initial synthesis of a precursor like 5-methyl-1H-imidazole-4-carboxylic acid, followed by a Curtius or Hofmann rearrangement to yield the amine. A more direct, albeit hypothetical, route from a different precursor is presented below for illustrative purposes.

A more practical and well-documented approach for analogous structures involves building the ring system from simpler precursors. For example, a reductive amination of a corresponding aldehyde is a common strategy.[10]

Experimental Protocol: Synthesis via Reductive Amination (Adapted)

This protocol is adapted from the synthesis of a structurally related histamine analogue and represents a robust and validated methodology for obtaining the target compound from a hypothetical precursor, 5-methyl-1H-imidazole-4-carboxaldehyde.[10]

Step 1: Imine Formation and Reductive Amination

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-imidazole-4-carboxaldehyde (1.10 g, 10.0 mmol) in anhydrous methanol (40 mL).

-

To the stirred solution, add aqueous ammonia (28-30%, 10 mL) and stir the mixture at room temperature for 2 hours. This step facilitates the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the aldehyde carbonyl, followed by dehydration.

-

Cool the reaction mixture to 0°C using an ice bath. This is critical to moderate the reactivity of the reducing agent.

-

Slowly and in portions, add sodium borohydride (0.76 g, 20.0 mmol) to the cooled solution over approximately 20 minutes. Caution: Hydrogen gas evolution will occur. The portion-wise addition ensures the reaction does not become too vigorous. Sodium borohydride is chosen as it selectively reduces the imine in the presence of the imidazole ring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours (overnight) to ensure complete reduction.

Step 2: Work-up and Purification

-

Quench the reaction by slowly adding water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (4 x 40 mL). The use of a chlorinated solvent is effective for extracting the moderately polar product.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Self-Validating Purification: The basic nature of the product allows for an acid-base extraction. Dissolve the crude product in 1 M HCl. Wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer to pH > 11 with 10 M NaOH and extract the pure product with dichloromethane.

-

If further purification is needed, column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be employed. The ammonia in the eluent prevents the basic product from streaking on the acidic silica gel.

Synthetic Workflow Diagram

Caption: Proposed synthetic and purification workflow for this compound.

Chemical Reactivity

The reactivity of this compound is a composite of its constituent functional groups: the primary amine and the imidazole ring.[11]

-

Amine Group: The exocyclic primary amine is a potent nucleophile. It will readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced), and undergo alkylation reactions.

-

Imidazole Ring: The imidazole ring exhibits reactivity patterns that are a hybrid of pyridine and pyrrole.[12]

-

N-3 (Pyridinic Nitrogen): This is the most basic site and the primary site of protonation. It can also act as a nucleophile in alkylation and acylation reactions, particularly when the N-1 position is sterically hindered or deprotonated.

-

N-1 (Pyrrolic Nitrogen): After deprotonation with a strong base, the N-1 nitrogen becomes a powerful nucleophile.

-

Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution. The strong activating effect of the amino group would direct incoming electrophiles to the C-2 position.

-

Predicted Biological and Toxicological Profile

Biological Activity

As a close structural analogue of histamine, this compound is predicted to interact with histamine receptors. The ethylamine side chain of histamine is critical for receptor binding; this compound possesses a related aminomethyl group at an analogous position. It may act as an agonist, partial agonist, or antagonist at one or more of the four histamine receptor subtypes. Its primary value lies in its use as a research tool to probe the binding pockets of these receptors and to serve as a scaffold for the development of more complex, selective ligands.[10][13] The imidazole ring is a key component in many biologically active molecules, contributing to binding interactions and favorable pharmacokinetic properties.[2][14]

Biological Context: Histamine H₁ Receptor Signaling

To provide context for its potential application, the diagram below illustrates the canonical signaling pathway activated by the histamine H₁ receptor, a common target in allergy and inflammation research.

Caption: Simplified signaling cascade for the Gq-coupled Histamine H₁ receptor.

Toxicology

Direct toxicological data for this compound is not available. However, data from related compounds like 4-methylimidazole (4-MeI) and imidazole can provide a basis for preliminary hazard assessment. 4-MeI has moderate acute oral toxicity in rodents. Imidazole itself is also harmful if swallowed and can cause skin irritation.[6][15] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to avoid inhalation and skin contact.

Analytical Characterization

The following data are predicted based on the principles of spectroscopic analysis and data from analogous imidazole structures.[16][17]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-7.8 (s, 1H, C2-H), δ 5.0-6.0 (br s, 2H, -NH₂), δ 3.6-3.8 (s, 2H, -CH₂-), δ 2.1-2.3 (s, 3H, -CH₃). The N-H proton of the ring is expected to be a very broad signal >10 ppm. |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 135-140 (C2), δ 125-135 (C4/C5 quaternary carbons), δ 115-125 (C4/C5 quaternary carbons), δ 35-45 (-CH₂-), δ 10-15 (-CH₃). |

| IR (ATR, cm⁻¹) | 3400-3200 (N-H stretch, amine & imidazole, broad), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1650-1580 (N-H bend and C=N stretch), 1550-1450 (imidazole ring vibrations). |

| HRMS (ESI+) | Predicted [M+H]⁺: m/z 98.0718. |

References

- Google Patents.Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

- BLD Pharm.1H-Imidazol-4-amine | 4919-03-3.

- Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-9.

- Sigma-Aldrich.(5-methyl-1H-imidazol-4-yl)methanol | 29636-87-1.

- PrepChem.com.Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid.

- PubChem.5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559.

- BLD Pharm.Methyl 5-methyl-1H-imidazole-4-carboxylate hydrochloride | 78892-69-0.

- NICNAS.1H-Imidazole, 4-methyl-: Human health tier II assessment.

- ChemSynthesis.Imidazoles database - synthesis, physical properties.

- National Institutes of Health.Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.

- PubChem.this compound | C4H7N3 | CID 13016706.

- International Journal of Pharmaceutical Sciences and Research.A review: Imidazole synthesis and its biological activities.

- ChemicalBook.1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI) | 4531-54-8.

- TSI Journals.Imidazole: Chemistry, Synthesis, Properties, Industrial Application.

- ACS Publications. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters.

- Berufsgenossenschaft Rohstoffe und Chemische Industrie.TOXICOLOGICAL EVALUATIONS.

- Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review.

- SpectraBase.(5-Methyl-1H-imidazol-4-yl)methanol hydrochloride - Optional[1H NMR] - Chemical Shifts.

- MDPI.5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- BenchChem.Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.

- Chemistry Stack Exchange. (2017). pKa of imidazoles.

- Alfa Chemistry.CAS 288-32-4 Imidazole.

- ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives.

- Supporting Information.Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.

- SciSpace.Imidazole: Having Versatile Biological Activities.

- Google Patents.Process for purifying imidazoles and imidazol-based agents by crystallisation.

- PubMed Central.Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- NCBI.4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- BenchChem.Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.

- Michigan State University Chemistry.Amine Reactivity.

Sources

- 1. scispace.com [scispace.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. longdom.org [longdom.org]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4919-03-3|1H-Imidazol-4-amine|BLD Pharm [bldpharm.com]

- 8. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C4H7N3 | CID 13016706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bgrci.de [bgrci.de]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

5-Methyl-1H-imidazol-4-amine chemical structure and synthesis

An In-depth Technical Guide to 5-Methyl-1H-imidazol-4-amine: Chemical Structure, Synthesis, and Applications

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous natural products and pharmaceuticals.[1][2][3] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[4] This guide focuses on a specific, yet significant, derivative: this compound.

This document serves as a technical resource for researchers and drug development professionals, providing a detailed exploration of the molecule's chemical structure, a comprehensive guide to its plausible synthetic routes with underlying mechanistic insights, and a discussion of its potential applications. The protocols and explanations are grounded in established chemical principles to ensure scientific integrity and practical utility.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₄H₇N₃, is an aromatic heterocycle featuring a methyl group at the C5 position and an amine group at the C4 position of the imidazole ring.[5] The presence of the amino group, a strong electron-donating group, and the methyl group, a weak electron-donating group, influences the electronic distribution and reactivity of the imidazole core.

The structure exists in tautomeric forms, where the proton on the nitrogen can reside on either nitrogen atom of the imidazole ring. This tautomerism is a key feature of many imidazole derivatives and can be critical for molecular recognition and binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | PubChem[5] |

| Molecular Weight | 97.12 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1453-33-4 | Inferred from related structures |

| Topological Polar Surface Area | 54.7 Ų | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

Synthesis of this compound

While numerous methods exist for the synthesis of substituted imidazoles[7][8], a direct, optimized protocol for this compound is not extensively documented in readily available literature. However, a robust synthetic strategy can be designed based on well-established transformations of imidazole precursors. The most logical and field-proven approach involves the chemical modification of a readily accessible starting material, ethyl 5-methyl-1H-imidazole-4-carboxylate.

This multi-step synthesis is designed for efficiency and control, proceeding through the formation of a carboxylic acid, its conversion to a carboxamide, and a final rearrangement to yield the target amine.

Step 1: Saponification of Ethyl 5-methyl-1H-imidazole-4-carboxylate

Protocol:

-

To a solution of water (500 mL), add sodium hydroxide (70.0 g, 1.75 mol) and stir until dissolved.

-

Add ethyl 5-methyl-1H-imidazole-4-carboxylate (34.0 g, 0.22 mol).[9][10]

-

Heat the reaction mixture to reflux and maintain for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture in an ice bath.

-

Carefully neutralize the solution with concentrated hydrochloric acid (~150 mL) until the product precipitates.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-imidazole-4-carboxylic acid.[9]

Expertise & Causality: Saponification is a classic and highly reliable method for converting an ester to a carboxylic acid. The use of a strong base (NaOH) and heat is necessary to hydrolyze the stable ester functional group. The subsequent neutralization with a strong acid protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution, simplifying its isolation.

Step 2: Amidation of 5-Methyl-1H-imidazole-4-carboxylic acid

Protocol:

-

In a round-bottom flask under an inert atmosphere (N₂), suspend 5-methyl-1H-imidazole-4-carboxylic acid (10.0 g, 0.079 mol) in thionyl chloride (25 mL).

-

Heat the mixture to reflux for 2 hours. The solid will dissolve as the acyl chloride is formed.

-

After cooling, remove the excess thionyl chloride under reduced pressure.

-

Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide (100 mL).

-

Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

-

Collect the resulting solid precipitate by filtration, wash with cold water, and dry to obtain 5-methyl-1H-imidazole-4-carboxamide.

Expertise & Causality: The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using thionyl chloride. This is a standard and effective method. The subsequent reaction of the highly electrophilic acyl chloride with ammonia (from ammonium hydroxide) is a rapid and exothermic nucleophilic acyl substitution that forms the stable amide bond.

Step 3: Hofmann Rearrangement of 5-Methyl-1H-imidazole-4-carboxamide

Protocol:

-

Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in water (50 mL) and cool it to 0 °C in an ice bath.

-

Slowly add bromine (2.9 mL, 0.056 mol) to the cold NaOH solution while stirring to form a sodium hypobromite solution.

-

In a separate flask, dissolve 5-methyl-1H-imidazole-4-carboxamide (5.0 g, 0.04 mol) in cold water.

-

Add the freshly prepared, cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to approximately 70-80 °C and maintain this temperature for 1 hour.

-

Cool the solution, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or recrystallization.

Expertise & Causality: The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation by the base, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to form the primary amine and carbon dioxide. This reaction is particularly useful for synthesizing amines on aromatic and heterocyclic rings where other methods might fail.

Characterization and Data

Confirmation of the final product's identity and purity is essential. The following analytical techniques are standard for characterizing the synthesized this compound.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | - Singlet for the C2-H proton of the imidazole ring (~7.5 ppm).- Broad singlet for the two N-H protons of the amine group (~4.5-5.5 ppm).- Singlet for the C5-CH₃ protons (~2.2 ppm).- Broad singlet for the imidazole N-H proton (~11-12 ppm, may be solvent dependent). |

| ¹³C NMR | - Signal for C2 (~135 ppm).- Signal for C4 (attached to NH₂) (~130 ppm).- Signal for C5 (attached to CH₃) (~115 ppm).- Signal for the methyl carbon (~12 ppm). |

| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z = 98.07 |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (two bands, ~3400-3300 cm⁻¹).- N-H stretching of the imidazole ring (~3200-3100 cm⁻¹).- C=N and C=C stretching of the imidazole ring (~1650-1500 cm⁻¹). |

Note: Predicted NMR chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[11][12][13]

Applications in Research and Drug Development

The imidazole scaffold is a versatile building block in medicinal chemistry, integral to drugs with a wide range of therapeutic uses, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][4] this compound serves as a valuable intermediate and a key pharmacophore for the development of novel bioactive molecules.

The primary amine at the C4 position provides a crucial handle for further chemical modification, allowing for the construction of diverse libraries of compounds through reactions such as acylation, alkylation, and Schiff base formation. These modifications can be used to modulate the compound's physicochemical properties and its affinity for various biological targets.

The structural motif of an amino-imidazole is found in many biologically active compounds. For instance, it can act as a bioisostere for guanidine or other charged groups, enabling it to interact with key residues in enzyme active sites or receptor binding pockets.[13] Researchers can leverage this scaffold to design novel inhibitors of kinases, proteases, or other enzymes implicated in disease, or to develop new agonists or antagonists for various cell surface receptors.

Conclusion

This compound is a heterocyclic compound of significant interest due to its foundational role in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its structure and a detailed, practical synthetic route grounded in established chemical principles. By understanding the causality behind each experimental step and employing rigorous characterization techniques, researchers can reliably synthesize this valuable building block. Its potential as a core scaffold ensures its continued relevance in the ongoing quest for novel therapeutics in drug discovery and development.

References

-

PubChem. This compound | C4H7N3 | CID 13016706. Available from: [Link]

- Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

PubChem. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287. Available from: [Link]

-

Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Available from: [Link]

-

PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available from: [Link]

-

ACS Publications. Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice | Bioconjugate Chemistry. Available from: [Link]

-

NIH - PMC. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

-

PubChem. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559. Available from: [Link]

-

ACS Publications. Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

NIH - PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

-

Canadian Journal of Chemistry. Synthesis of 4,5-disubstituted imidazoles. Available from: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

RSC Publishing. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

RSC Publishing. The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers. Available from: [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

NIH - PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]

- Google Patents. US4803281A - Preparation of 4-methylimidazole.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H7N3 | CID 13016706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. 51605-32-4|Ethyl 5-methyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]

An In-Depth Technical Guide to 5-Methyl-1H-imidazol-4-amine: From Historical Context to Modern Applications

Abstract

The imidazole nucleus represents one of the most vital heterocyclic scaffolds in medicinal chemistry, serving as a cornerstone for numerous natural products and synthetic drugs.[1] This guide delves into the specific chemistry, history, and synthetic rationale of 5-Methyl-1H-imidazol-4-amine, a structurally simple yet significant derivative. While its precise inaugural synthesis is embedded within the broader history of imidazole chemistry, its importance as a synthetic building block is clear. We will explore its historical context, detail a robust, plausible synthetic protocol, provide an analysis of its physicochemical and spectroscopic properties, and discuss its strategic role in modern drug discovery. This document is designed to be a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in pharmaceutical research and development.

The Imidazole Scaffold: A Privileged Structure in Chemistry and Biology

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, imidazole. First synthesized by Heinrich Debus in 1858 from glyoxal and ammonia, the imidazole ring was initially termed "glyoxaline."[2] Its unique electronic properties—being an electron-rich, aromatic 6π-electron system with both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen—confer upon it a remarkable versatility.[3] This amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, and to participate in a wide range of chemical reactions.

This versatility is mirrored in its biological significance. The imidazole ring is a fundamental component of the essential amino acid histidine and its decarboxylated product, the neurotransmitter histamine. Its presence within the purine nucleus makes it a core component of the very building blocks of DNA and RNA.[3] Consequently, the imidazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in drugs across diverse therapeutic areas, including antifungal agents (ketoconazole), antibiotics (metronidazole), and anti-cancer therapies.[4][5] The strategic placement of substituents, such as the methyl and amine groups in this compound, provides chemists with critical vectors for molecular elaboration and fine-tuning of pharmacological activity.

Historical Context of Discovery and Synthesis

The specific "discovery" of this compound is not marked by a singular, seminal publication but is rather an outcome of the systematic evolution of synthetic organic chemistry. The earliest preparations of simple alkylimidazoles date back to the mid-19th century, typically involving the condensation of α-dicarbonyl compounds with ammonia and aldehydes.[6] Over time, more robust and general methods were developed that enabled the regioselective synthesis of highly substituted imidazoles.

Key historical syntheses that paved the way for derivatives like this compound include:

-

Debus Synthesis (1858): The foundational reaction involving a dicarbonyl compound (like methylglyoxal), an aldehyde, and ammonia. This three-component reaction remains a viable, albeit sometimes low-yielding, method for creating C-substituted imidazoles.[7]

-

Marckwald Synthesis (1892): This method involves the cyclization of α-aminoketones with cyanates, isothiocyanates, or cyanamide. This was a significant advancement, as it provided a more controlled route to specific substitution patterns, particularly for amino-imidazoles.[4][8]

-

Wallach Synthesis (1881): Involving the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, this method, while less common today, contributed to the growing toolkit for accessing diverse imidazole structures.[4]

These pioneering efforts established the fundamental principles of imidazole ring construction, which have since been refined into a vast array of modern synthetic protocols, making specific derivatives like this compound readily accessible for research and development.[9][10]

Synthesis and Mechanistic Rationale

The synthesis of 4-amino-5-methylimidazoles can be approached through several modern strategies. A highly logical and efficient method is the cyclocondensation of an α-aminoketone precursor with a guanylating agent. This approach offers excellent control over the final substitution pattern. Below is a detailed, self-validating protocol based on well-established chemical principles for the preparation of this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available Alaninol, followed by a cyclization to form the imidazole ring. This causality-driven approach ensures that each step logically enables the next, culminating in the desired product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the cyclization of an α-aminoketone with cyanamide.

Part 1: Synthesis of 1-Amino-2-propanone Hydrochloride (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve L-Alaninol (1 equivalent) in an appropriate solvent such as dichloromethane (DCM).

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a mild oxidizing agent, such as Dess-Martin periodinane (1.1 equivalents), portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-amino-2-propanone is often used directly in the next step after conversion to its more stable hydrochloride salt by treatment with HCl in ether.

Part 2: Cyclocondensation to form this compound

-

Reaction Setup: In a sealed pressure vessel, combine the crude 1-amino-2-propanone hydrochloride (1 equivalent) and cyanamide (1.2 equivalents) in a suitable solvent like ethanol or a water/ethanol mixture.

-

Cyclization: Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents), to neutralize the hydrochloride salt and catalyze the reaction.

-

Heating: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The progress of the cyclization can be monitored by LC-MS.

-

Isolation: After cooling to room temperature, neutralize the reaction mixture with hydrochloric acid. Remove the solvent under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield pure this compound.

Mechanistic Insight: Imidazole Ring Formation

The formation of the imidazole ring proceeds via a classical condensation and cyclization pathway. The amine of the α-aminoketone performs a nucleophilic attack on the nitrile carbon of cyanamide, which is activated by the base. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ketone carbonyl. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole ring.

Caption: Role of the scaffold in Fragment-Based Drug Discovery (FBDD).

Conclusion

This compound stands as a testament to the enduring legacy and utility of the imidazole core. While its own discovery is woven into the rich tapestry of heterocyclic chemistry's history, its forward-looking value is undeniable. Through robust and adaptable synthetic strategies, this molecule can be readily prepared and utilized. Its well-defined physicochemical properties and multiple points for chemical diversification make it an invaluable building block for medicinal chemists. For researchers and drug development professionals, understanding the history, synthesis, and strategic application of such fundamental scaffolds is paramount to designing the next generation of innovative therapeutics.

References

-

Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles. Synthesis, 2319-2320. Available at: [Link]

-

Di Mauro, G., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI Molbank, 2023(2), M1648. Available at: [Link]

-

Moon, J. K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618. Available at: [Link]

-

Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2). Available at: [Link]

-

PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from: [Link]

-

Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(1), 227. Available at: [Link]

-

Los, M. (1981). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7, 2020-2034. (Historical context for amino nitrile use). Available at: [Link]

- Google Patents. (1983). Preparation of 4-methylimidazoles. EP0378910B1.

-

Rastegari, A., et al. (2023). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Food Science & Nutrition, 11(11), 6431-6441. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(21), 7384. Available at: [Link]

-

Sthavorn, A., & Brimble, M. A. (2020). One‐Step Synthesis of 2,5‐Diaminoimidazoles and Total Synthesis of Methylglyoxal‐Derived Imidazolium Crosslink (MODIC). Angewandte Chemie International Edition, 59(32), 13349-13353. Available at: [Link]

-

ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from: [Link]

-

Khan, I., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1301, 137309. Available at: [Link]

-

ResearchGate. (2015). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Retrieved from: [Link]

-

Vitale, P. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available at: [Link]

-

Roy, M. J., et al. (2017). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Dalton Transactions. Available at: [Link]

-

Hengel, M. J., & Shibamoto, T. (2013). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 18(11), 13561-13576. Available at: [Link]

- Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.

- Google Patents. (1983). Preparation of 4-methylimidazoles. US4377696A.

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(21), 7384. Available at: [Link]

-

Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from: [Link]

-

Turner, J. A. (1980). Synthesis of 4,5-disubstituted imidazoles. Journal of Organic Chemistry, 45(15), 3140-3144. Available at: [Link]

- Google Patents. (2013). Method for preparing 2-methylimidazole. RU2486176C1.

-

Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(37), 7190-7218. Available at: [Link]

-

ResearchGate. (2020). A) A one‐step strategy for imidazole formation. B) Total synthesis of glucosepane, as reported in Ref. 17. Retrieved from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]

- 8. baranlab.org [baranlab.org]

- 9. Imidazole synthesis [organic-chemistry.org]

- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Methyl-1H-imidazol-4-amine: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1H-imidazol-4-amine, a pivotal heterocyclic building block in medicinal chemistry. The guide will address the compound's nomenclature, including its IUPAC name and common synonyms, arising from the inherent tautomerism of the imidazole ring. A detailed summary of its physicochemical properties is presented, alongside a discussion of its synthesis. The core of this guide focuses on the practical application of this compound as a versatile intermediate in the synthesis of pharmacologically active molecules. Experimental insights and workflow diagrams are provided to illustrate its utility for drug development professionals.

Compound Identification and Nomenclature

The imidazole scaffold is a fundamental motif in a vast array of biologically active molecules.[1][2] The subject of this guide, this compound, is a key exemplar of this class.

IUPAC Name and Tautomerism

The correct IUPAC name for this compound is 4-Methyl-1H-imidazol-5-amine . However, due to the prototropic tautomerism inherent to the imidazole ring, where the proton on the nitrogen atom can readily migrate, it is also commonly and correctly referred to as This compound . This tautomerism results in an equilibrium between the two forms, and for the purpose of this guide, both names will be used interchangeably to reflect its representation in scientific literature and chemical databases.

Caption: Prototropic tautomerism of 4-Methyl-1H-imidazol-5-amine.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and key identifiers are provided below.

| Identifier | Value |

| Primary IUPAC Name | 4-Methyl-1H-imidazol-5-amine |

| Common Synonym | This compound |

| CAS Number | 25271-84-5 |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| InChI Key | XVZKKIYWHYCKLD-UHFFFAOYSA-N |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | |

| Molecular Weight | 97.12 g/mol | |

| Appearance | Light yellow crystalline solid (for the related 4-methylimidazole) | [3] |

| Purity | ≥95% (as commercially available) |

Note: Some physical properties are extrapolated from the closely related compound 4-methylimidazole due to a lack of specific data for the amine derivative.

Safety and Handling

Detailed toxicological data for this compound is limited. However, information for the parent compound, 4-methylimidazole, provides valuable insight into the potential hazards. 4-methylimidazole is reported to have moderate acute oral toxicity and can be irritating and corrosive to the skin and eyes.[3] It is also described as being destructive to the tissues of mucous membranes and the upper respiratory tract.[3]

General Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Synthesis of this compound

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with numerous methods available.[4] A common and effective strategy for the preparation of 4-aminoimidazoles involves the cyclization of α-aminonitriles.

General Synthetic Approach: Cyclization of an α-Aminonitrile Precursor

A plausible and frequently employed synthetic route to this compound involves the cyclization of an appropriately substituted α-aminonitrile. This method is advantageous due to the commercial availability of starting materials and the robustness of the reaction.

Caption: General workflow for imidazole synthesis from diaminomaleonitrile.

Applications in Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its ability to engage in various biological interactions.[6][7] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate

The primary utility of this compound in drug discovery lies in its function as a versatile intermediate. The amino and methyl groups on the imidazole ring provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

For instance, the related compound 4-methylimidazole is a key starting material in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is an important intermediate for a class of substituted pyrimidinylaminobenzamides with potential therapeutic applications.[8] This highlights the role of methylated imidazoles in the construction of complex drug candidates.

Caption: Conceptual workflow for API synthesis using the target molecule.

The amino group of this compound can be readily acylated, alkylated, or used in the formation of ureas and amides, providing access to a wide range of derivatives. The methyl group can also be functionalized, although this is generally less common. The imidazole ring itself can participate in N-alkylation or N-arylation reactions, further expanding the accessible chemical space.

Conclusion

This compound, also known as 4-Methyl-1H-imidazol-5-amine, is a valuable and versatile building block for medicinal chemists and drug development professionals. Its tautomeric nature is a key feature that should be recognized when searching for and utilizing this compound. While detailed physicochemical and toxicological data are somewhat limited, its structural similarity to other imidazoles provides a basis for safe handling and use. The synthesis of this compound can be achieved through established methods for imidazole ring formation. Its primary application lies in its role as a key intermediate, offering multiple points for chemical modification to generate diverse libraries of compounds for the discovery of new therapeutic agents.

References

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminoimidazole. Retrieved January 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

-

SpectraBase. (n.d.). (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved January 22, 2026, from [Link]

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 22, 2026, from [Link]

-

International Journal of Advanced Research in Science and Engineering. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved January 22, 2026, from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. Retrieved January 22, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride in Pharmaceutical Manufacturing. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

Sources

- 1. 25271-84-5|4-Methyl-1H-imidazol-5-amine|BLD Pharm [bldpharm.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

5-Methyl-1H-imidazol-4-amine CAS number and molecular weight

Introduction: Unveiling a Key Heterocyclic Building Block

5-Methyl-1H-imidazol-4-amine is a distinct isomer within the amino-methyl-imidazole family, a class of heterocyclic compounds that form the structural core of numerous biologically significant molecules.[1][2] The imidazole ring system is a fundamental component of natural products like the amino acid histidine and purines, which are integral to the structure of DNA.[1][2] This prevalence in nature underscores the inherent biocompatibility and functional importance of the imidazole scaffold, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and drug discovery.[3][4] The strategic placement of the methyl and amine groups on the imidazole ring creates a unique chemical entity with specific steric and electronic properties that can be exploited for targeted molecular design.

This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, a proposed synthetic pathway, and an exploration of its potential applications in research and drug development, particularly for professionals in these fields.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25271-84-5 | , |

| Molecular Formula | C₄H₇N₃ | |

| Molecular Weight | 97.12 g/mol | |

| IUPAC Name | This compound |

Synthetic Strategy: A Proposed Pathway

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established imidazole synthesis methodologies. The following proposed workflow illustrates a logical sequence for the preparation of this compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)

-

Formation of the Acetimidate Intermediate:

-

In a moisture-free reaction vessel, dissolve aminoacetonitrile in a suitable anhydrous solvent such as ethanol.

-

To this solution, add triethyl orthoacetate. The reaction is typically catalyzed by a mild acid.

-

The mixture is heated under reflux to drive the formation of the corresponding acetimidate intermediate. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Intramolecular Cyclization:

-

Once the formation of the intermediate is complete, the reaction mixture is cooled.

-

A source of ammonia, such as a solution of ammonia in ethanol or ammonium chloride with a base, is introduced to the reaction.

-

The mixture is then heated, which induces an intramolecular cyclization. This step leads to the formation of the imidazole ring.

-

-

Isolation and Purification:

-

After the cyclization is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified. This can be achieved through techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to yield pure this compound.

-

Causality in Experimental Choices: The choice of aminoacetonitrile and triethyl orthoacetate as starting materials is strategic. Aminoacetonitrile provides the C4-C5-NH2 backbone of the imidazole, while triethyl orthoacetate serves as the source for the C2 and the 5-methyl group. The use of an acid catalyst in the first step activates the orthoester for nucleophilic attack by the amino group of aminoacetonitrile. The subsequent introduction of ammonia is crucial for providing the second nitrogen atom (N1) required for the imidazole ring formation and facilitating the cyclization process.

Potential Applications in Drug Discovery and Development

The aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[3][4] While specific biological data for this compound is limited, its structural motifs suggest potential applications in several key therapeutic areas.

As a Scaffold for Kinase Inhibitors

The imidazole ring is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The amino and methyl groups of this compound can be further functionalized to enhance binding affinity and selectivity for specific kinases, which are often dysregulated in cancer and inflammatory diseases.

Antimicrobial and Antiviral Agents

Derivatives of aminoimidazoles have demonstrated significant antimicrobial and antiviral properties.[5] The imidazole nucleus can be found in several antifungal drugs. The 4-amino-5-methyl configuration could serve as a starting point for the synthesis of novel compounds with potential activity against various pathogens.

Central Nervous System (CNS) Active Compounds

The imidazole core is also present in compounds that modulate neurotransmitter receptors, such as histamine and serotonin receptors.[6] The specific substitution pattern of this compound could be explored for the development of new ligands for CNS targets, potentially leading to treatments for neurological and psychiatric disorders.

The following diagram illustrates the relationship between the core structure and its potential therapeutic applications.

Caption: Potential therapeutic avenues for this compound derivatives.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its confirmed CAS number and molecular weight provide a solid foundation for its inclusion in chemical databases and sourcing for research. While specific experimental data remains sparse, the foundational importance of the aminoimidazole scaffold in medicinal chemistry strongly suggests a promising future for this compound. Further research into definitive synthetic routes and comprehensive biological screening of its derivatives is warranted. Such efforts are likely to unlock its full potential as a key building block for the next generation of targeted therapeutics. The insights provided in this guide aim to catalyze further investigation into this promising molecule by the scientific community.

References

-

ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry. Request PDF. Available at: [Link]

-

PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Available at: [Link]

-

National Institutes of Health. (n.d.). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Available at: [Link]

-

PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. Available at: [Link]

-

ResearchGate. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Request PDF. Available at: [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Amino-1H-imidazole-5-carbonitrile. Available at: [Link]

-

PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Available at: [Link]

-

PubMed Central. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Available at: [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

-

PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Available at: [Link]

-

PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Methyl-1H-imidazol-4-amine: A Technical Guide

Introduction

5-Methyl-1H-imidazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its structural resemblance to endogenous purines and its potential as a scaffold for various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available dataset for the free base, this guide synthesizes information from available data on its hydrochloride salt and closely related imidazole derivatives to provide an in-depth analysis for researchers and scientists.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. This equilibrium is a key consideration in the interpretation of its spectroscopic data, as the observed spectra may represent a time-averaged state or a mixture of both tautomers, depending on the solvent and temperature.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 10-200 amu) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide, synthesized from available information on related compounds, provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer valuable insights for researchers in drug discovery and development, facilitating the confident use of this important chemical scaffold.

References

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1H-imidazol-4-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the heterocyclic scaffold 5-Methyl-1H-imidazol-4-amine and its derivatives. Synthesizing current research, this document delves into the known mechanisms of action, potential therapeutic applications, and key structure-activity relationships (SAR). Furthermore, it offers detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in essential biomolecules like the amino acid histidine have made it a cornerstone for the design of novel therapeutics.[3][4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][5] This guide focuses specifically on the this compound core, exploring its own nascent biological profile and the more extensively studied activities of its derivatives.

The Core Moiety: this compound

While much of the published research focuses on more complex derivatives, understanding the foundational chemistry of this compound is crucial for contextualizing the activity of its analogs.

Synthesis and Characterization

The synthesis of substituted imidazoles can be achieved through various established methods.[4] A common approach for the synthesis of 4-aminoimidazole derivatives involves the cyclization of appropriate precursors. For instance, a derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized through the reaction of an α-chloroketone with a substituted guanidine in a deep eutectic solvent, offering a green chemistry approach.[6] The synthesis of the parent this compound can be approached through modifications of established imidazole syntheses.

A plausible synthetic route is outlined below:

Caption: Key structural components influencing NHE-1 inhibitory activity.

Broader Biological Activities and Potential Applications

Beyond NHE-1 inhibition, the imidazole scaffold is a versatile platform for targeting a range of biological processes.

Antimicrobial Activity

Imidazole derivatives are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [7]The chemical structure of the imidazole ring, a five-membered heterocycle with two nitrogen atoms, is conducive to antibacterial action. [7]

Anticancer Activity

Numerous imidazole-containing compounds are utilized in cancer chemotherapy. [8]The anticancer mechanisms of imidazole derivatives are diverse and can include:

-

Kinase Inhibition: The imidazole scaffold is particularly well-suited for the design of kinase inhibitors, which are a major class of targeted cancer therapies. [8]Derivatives of 1H-imidazo[4,5-b]pyridine have been identified as dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia. [9]* Enzyme Inhibition: Imidazole derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell survival, such as sirtuins. [5]* Bromodomain Inhibition: Bromodomain-containing protein 4 (BRD4) is a promising cancer target, and derivatives of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have been identified as novel BRD4 inhibitors that can down-regulate the oncoprotein c-Myc. [10]

Experimental Protocols for Biological Evaluation

This section provides detailed, adaptable protocols for assessing the biological activities of this compound and its derivatives.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various microbial strains.

Methodology: Broth Microdilution Method

-

Preparation of Microbial Inoculum:

-

Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 0.125 to 256 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2: Cell-Based Assay for NHE-1 Inhibition

Objective: To assess the inhibitory activity of test compounds on NHE-1 by measuring changes in intracellular pH (pHi).

Methodology: BCECF-AM Fluorescence Assay

This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). [11][12]

-

Cell Culture and Plating:

-

Culture a suitable cell line known to express NHE-1 (e.g., CHO cells, cardiac myocytes) in appropriate growth medium.

-

Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Wash the cells with a Hanks' Balanced Salt Solution (HBSS).

-

Load the cells with BCECF-AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark. [11] * Wash the cells twice with HBSS to remove extracellular dye.

-

-

Induction of Acidosis and Treatment:

-

Induce intracellular acidification by exposing the cells to a solution containing ammonium chloride (NH₄Cl, e.g., 20 mM) for 5-10 minutes.

-

Rapidly switch to a sodium-free buffer to cause a rapid drop in pHi.

-

Immediately add the test compounds at various concentrations to the wells. Include a known NHE-1 inhibitor (e.g., amiloride) as a positive control and a vehicle control (e.g., DMSO).

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time using a fluorescence plate reader.

-

The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

Calculate the rate of pHi recovery in the presence and absence of the test compounds. The inhibition of pHi recovery indicates NHE-1 inhibition.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for the cell-based NHE-1 inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of a specific kinase.

Methodology: Generic Kinase Activity Assay (e.g., using a phosphospecific antibody)

-

Kinase Reaction:

-

In a microplate, combine the purified active kinase, its specific substrate (peptide or protein), and ATP in a kinase reaction buffer.

-

Add the test compound at various concentrations. Include appropriate positive and negative controls.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using a method such as:

-